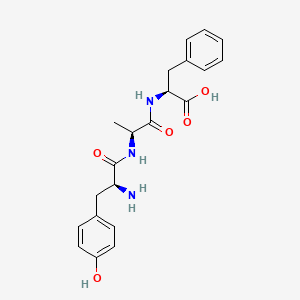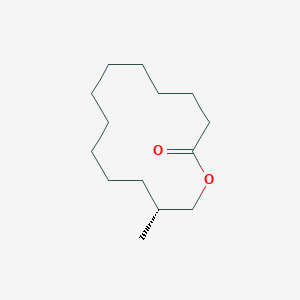![molecular formula C5H11ClO2P+ B12549939 (2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium CAS No. 141973-75-3](/img/structure/B12549939.png)
(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium is a chemical compound with a unique structure that includes a chloroethyl group, an oxo group, and a propan-2-yl oxy group attached to a phosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium typically involves the reaction of a chloroethyl precursor with a phosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium exerts its effects involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The oxo group can participate in redox reactions, while the propan-2-yl oxy group may influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2-Chloroethyl)phosphine oxide: Similar in structure but lacks the propan-2-yl oxy group.
(2-Chloroethyl)phosphine: Lacks both the oxo and propan-2-yl oxy groups.
(2-Chloroethyl)(oxo)phosphine: Similar but lacks the propan-2-yl oxy group.
Uniqueness
(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium is unique due to the presence of all three functional groups, which confer distinct chemical properties and reactivity. This combination of groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
141973-75-3 |
|---|---|
Molecular Formula |
C5H11ClO2P+ |
Molecular Weight |
169.56 g/mol |
IUPAC Name |
2-chloroethyl-oxo-propan-2-yloxyphosphanium |
InChI |
InChI=1S/C5H11ClO2P/c1-5(2)8-9(7)4-3-6/h5H,3-4H2,1-2H3/q+1 |
InChI Key |
FFUAUYIPVAKJKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[P+](=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]](/img/structure/B12549890.png)
![6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine](/img/structure/B12549897.png)



![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)
![2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12549916.png)




